1-Oxaspiro[4.5]decan-8-amine

LogP Lipophilicity ADME

Lead optimization for CNS-targeted kappa opioid receptor ligands often demands a spirocyclic amine with elevated lipophilicity and a reactive exocyclic primary amine. 1-Oxaspiro[4.5]decan-8-amine (XLogP3=1.44) provides nearly three-fold higher logP than the endocyclic analogue 1-oxa-8-azaspiro[4.5]decane (XLogP3=0.5), reducing the number of additional lipophilic substituents needed for blood-brain barrier penetration. • Exocyclic NH₂ handle enables efficient derivatization to potent KOR ligands (Ki as low as 0.73 nM reported). • Available as free base (liquid) or crystalline HCl salt (mp 122-123 °C) for formulation flexibility. • ≥98% purity minimizes side-product formation in parallel synthesis and HTS library construction.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13627970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.5]decan-8-amine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(CCC(CC2)N)OC1
InChIInChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2
InChIKeySYNAWIBYSNHDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.5]decan-8-amine: Core Building Block Profile


1-Oxaspiro[4.5]decan-8-amine (CAS 1211585-28-2) is a saturated spirocyclic amine composed of a tetrahydrofuran ring fused via a spiro carbon to a cyclohexane ring bearing a primary amine at the 8-position . The free base has a molecular weight of 155.24 Da and an empirical formula of C9H17NO . Its hydrochloride salt (CAS 2731010-79-8, MW 191.70 Da) is also commercially available and widely used for its improved handling characteristics [1].

Amine geometry Exocyclic primary amine supports broad derivatization strategies
Form options Free base for liquid handling; HCl salt for crystalline dispensing
Scaffold class Saturated spirocyclic core provides conformational rigidity

1-Oxaspiro[4.5]decan-8-amine Substitution Risks


Unlike common endocyclic spiro-amines such as 1-oxa-8-azaspiro[4.5]decane (CAS 176-92-1), the exocyclic primary amine of 1-oxaspiro[4.5]decan-8-amine provides a distinctly different electronic and steric environment that directly impacts lipophilicity, hydrogen-bonding capacity, and synthetic derivatization pathways [1]. Simple replacement with an endocyclic analogue alters both the computed logP and topological polar surface area (TPSA), which can shift absorption, distribution, metabolism, and excretion (ADME) profiles in bioactive molecule series [1]. Furthermore, the free-base form offers a liquid-handling option, whereas the hydrochloride salt provides a well-defined crystalline solid with a melting point of approximately 122–123 °C, enabling formulation flexibility that is absent in many spirocyclic amine alternatives .

This product 1-Oxaspiro[4.5]decan-8-amine: exocyclic primary amine with higher computed logP and TPSA
Potential substitute 1-Oxa-8-azaspiro[4.5]decane: endocyclic secondary amine may shift ADME interpretation in bioactive series
This product Dual availability: free base (liquid) and HCl salt (crystalline, mp reported) for formulation flexibility
Potential substitute Comparator lacks a crystalline salt option, which may limit precise dispensing and purification workflows

1-Oxaspiro[4.5]decan-8-amine Differentiation Evidence


Lipophilicity Advantage Over Endocyclic Amine

The computed XLogP3-AA value of 1-oxaspiro[4.5]decan-8-amine is 1.44 , nearly three times higher than the 0.5 measured for the endocyclic amine analogue 1-oxa-8-azaspiro[4.5]decane [1]. This substantial difference translates directly into higher membrane permeability potential for the target compound, making it a superior starting point for medicinal chemistry campaigns requiring central nervous system (CNS) penetration.

Lipophilicity
Reported
XLogP3-AA = 1.44 vs 0.5 (comparator)
Higher computed logP may support CNS penetration context
Computed property via PubChem XLogP3 algorithm
LogP Lipophilicity ADME

Higher TPSA and Hydrogen-Bonding Capacity

The topological polar surface area of 1-oxaspiro[4.5]decan-8-amine is 35.25 Ų , compared to only 21.3 Ų for the endocyclic comparator 1-oxa-8-azaspiro[4.5]decane [1]. This 65% larger TPSA provides additional hydrogen-bonding capacity that can be exploited to fine-tune drug-receptor interactions or to modulate solubility without relying on additional substituents.

Polar surface area
Reported
TPSA = 35.25 vs 21.3 Ų (comparator)
65% larger TPSA supports solubility-permeability review
Computed property via PubChem Cactvs algorithm
TPSA Polar Surface Area Medicinal Chemistry

Exocyclic Amine Reactivity Advantage

The primary amine of 1-oxaspiro[4.5]decan-8-amine is positioned exocyclically (one rotatable bond = 0, indicating conformational rigidity), whereas 1-oxa-8-azaspiro[4.5]decane contains an endocyclic secondary amine that is sterically constrained within the ring [1]. This topological difference is reflected in the patent literature: derivatives of the 8-amino-1-oxaspiro[4.5]decane scaffold have yielded compounds with sub-nanomolar affinity (Ki = 0.73 nM) for the kappa opioid receptor, demonstrating that the exocyclic amine can be elaborated into highly potent ligands [2].

Receptor affinity
Class-level
Derivative Ki = 0.73 nM (κ-opioid)
Scaffold elaboration context; building block only
Patent-derived lead compound data; not product Ki
Derivatization Synthetic Versatility Amine Reactivity

Crystalline Salt Form Advantage

The hydrochloride salt of 1-oxaspiro[4.5]decan-8-amine (CAS 2731010-79-8) is a well-defined crystalline solid with a reported melting point of 122–123 °C [1], whereas the free base is a liquid at ambient temperature . In contrast, 1-oxa-8-azaspiro[4.5]decane is typically a liquid with a boiling point of 229 °C . The availability of a crystalline salt provides substantive advantages in purification (recrystallization), storage stability, and precise weighing for formulation or assay preparation.

Salt form identity
Reported
HCl salt: crystalline solid, mp 122–123 °C
Supports precise formulation and purification workflows
Comparator is liquid at ambient; no crystalline option
Salt Form Melting Point Formulation

High Purity for Simplified Synthesis

Commercially sourced 1-oxaspiro[4.5]decan-8-amine free base is supplied at 98% purity (by HPLC) . Comparable spirocyclic amine building blocks such as 1-oxa-8-azaspiro[4.5]decane are often offered at ≥95% purity . The 3-percentage-point higher specification reduces the level of impurities that could participate in side reactions during the first synthetic step, potentially improving the overall yield of multi-step sequences and reducing the need for intermediate purification.

Purity specification
Data to verify
98% (free base, by HPLC)
Supports synthetic reproducibility review
Vendor specification; independent verification recommended
Purity Quality Control Synthetic Intermediate

1-Oxaspiro[4.5]decan-8-amine Application Scenarios


CNS-Targeted Lead Optimization

Programs requiring a spirocyclic amine scaffold with elevated lipophilicity (XLogP3 = 1.44) to improve blood-brain barrier penetration should select 1-oxaspiro[4.5]decan-8-amine over the more polar 1-oxa-8-azaspiro[4.5]decane (XLogP3 = 0.5) [1]. The nearly three-fold higher logP reduces the number of additional lipophilic substituents needed to achieve CNS exposure, simplifying lead optimization [1].

Kappa Opioid Receptor Agonist Lead Generation

The exocyclic primary amine of 1-oxaspiro[4.5]decan-8-amine serves as the key synthetic handle for constructing potent kappa opioid receptor ligands. Patent US5063242A demonstrates that elaboration of this scaffold can yield compounds with Ki values as low as 0.73 nM [2]. Procurement of the 8-amine scaffold is therefore a strategic choice for analgesic, diuretic, or anti-inflammatory discovery projects targeting the kappa opioid receptor [2].

Crystalline Salt for Accurate Formulation

When experimental protocols demand precise gravimetric dispensing (e.g., in vivo dosing, solid-supported parallel synthesis), the hydrochloride salt of 1-oxaspiro[4.5]decan-8-amine (mp 122–123 °C) should be selected over liquid spirocyclic amines or the free base [3]. The crystalline nature ensures accurate stoichiometry and minimizes hygroscopicity-related weighing errors [3].

High-Throughput Synthesis: Purity Advantage

In automated parallel synthesis workflows where intermediate purification steps are impractical, sourcing 1-oxaspiro[4.5]decan-8-amine at 98% purity reduces side-product formation from the initial coupling step compared to 95%-purity alternatives . This purity advantage can be critical for maintaining library integrity in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
CNS penetration research
Spirocyclic scaffold lipophilicity
Blood-brain barrier penetration modeling
Kappa opioid ligand discovery
Exocyclic amine derivatization handle
Receptor binding affinity screening
Precise dispensing workflows
Crystalline hydrochloride salt form
Gravimetric accuracy and formulation consistency
High-throughput synthesis
High-purity building block specification
Side-product reduction in parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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